2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440415
InChI: InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3
SMILES:
Molecular Formula: C9H9FN2
Molecular Weight: 164.18 g/mol

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC17440415

Molecular Formula: C9H9FN2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile -

Specification

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
IUPAC Name 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3
Standard InChI Key WSDTYENBHUVMGB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(C#N)N)F

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s molecular architecture is defined by the following parameters:

PropertyValueSource
Molecular FormulaC9H9FN2\text{C}_9\text{H}_9\text{FN}_2Chemsrc
Molecular Weight164.18 g/molChemsrc
CAS Number1339080-82-8Chemsrc
IUPAC Name2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrileChemsrc

Notably, experimental data for physical properties such as melting point, boiling point, and density remain unreported in publicly accessible literature.

Spectroscopic Features

Though specific spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, IR) for this compound are unavailable, analogous fluorinated nitriles exhibit characteristic signals:

  • Nitrile Group: Strong IR absorption near 2240 cm1^{-1}.

  • Aromatic Protons: 1H NMR^1\text{H NMR} signals in the 6.8–7.5 ppm range, split by ortho-fluorine coupling .

Synthesis and Manufacturing

Synthetic Pathways

Strecker Synthesis

A potential route involves the Strecker reaction, where 3-fluoro-4-methylbenzaldehyde reacts with ammonium cyanide in the presence of a catalyst:

Ar-CHO+NH3+HCNAr-CH(NH2)-CN\text{Ar-CHO} + \text{NH}_3 + \text{HCN} \rightarrow \text{Ar-CH(NH}_2\text{)-CN}

This method typically requires acidic or basic conditions and yields racemic mixtures .

Nucleophilic Substitution

Alternative pathways may utilize halogenated precursors. For example, 3-fluoro-4-methylbromobenzene could undergo nucleophilic substitution with cyanide ions, followed by amination:

Ar-Br+KCNAr-CNNH3Ar-CH(NH2)-CN\text{Ar-Br} + \text{KCN} \rightarrow \text{Ar-CN} \xrightarrow{\text{NH}_3} \text{Ar-CH(NH}_2\text{)-CN}

Industrial Scalability

Industrial production would require optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield and purity. Continuous-flow reactors might mitigate risks associated with exothermic nitrile formation .

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